molecular formula C17H18N2O2 B12531228 N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide CAS No. 653591-77-6

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide

Cat. No.: B12531228
CAS No.: 653591-77-6
M. Wt: 282.34 g/mol
InChI Key: SDPLXRWCTMHUHC-UHFFFAOYSA-N
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Description

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 3,5-dimethylaniline with 4-methylaniline in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran.

    Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(3,5-Dimethylphenyl)-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide

Uniqueness

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings and the presence of an ethanediamide linkage. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

653591-77-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C17H18N2O2/c1-11-4-6-14(7-5-11)18-16(20)17(21)19-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

SDPLXRWCTMHUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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